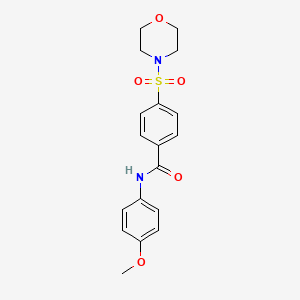

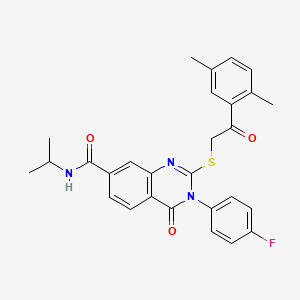

N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide” is a chemical compound with the molecular formula C15H15NO3 . It has a molecular weight of 257.2845 . The IUPAC Standard InChI is InChI=1S/C15H15NO3/c1-18-13-7-3-11(4-8-13)15(17)16-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3, (H,16,17) .

Synthesis Analysis

The synthesis of benzamides, such as “N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide” consists of three planar regions: a phenyl ring, an amide planar region, and a para-substituted phenyl ring . The orientations of these planar regions within the asymmetric units are compared to their predicted orientations, in isolation, from DFT calculations .Chemical Reactions Analysis

The reaction for the synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .科学的研究の応用

Synthesis and Pharmacological Application :

- "Synthesis of Gefitinib" (Bo Jin et al., 2005) discusses the synthesis of Gefitinib, an important pharmaceutical agent, using a compound structurally similar to N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide.

- "Synthesis and characterization of quinazoline derivatives" (M. Rahman et al., 2014) explores the synthesis of sulfonamide derivatives, potentially indicating the versatility of N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide in creating various pharmacologically active compounds.

Chemical Reactions and Mechanisms :

- "Abnormal products in the Bischler–Napieralski isoquinoline synthesis" (Satoshi Doi et al., 1997) investigates the reaction of similar compounds to N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide in the Bischler–Napieralski isoquinoline synthesis, which is crucial for understanding its chemical behavior.

Polymer Science and Material Chemistry :

- "Synthesis of biodegradable polyesteramides with pendant functional groups" (P. J. I. Veld et al., 1992) discusses the use of morpholine derivatives in the creation of biodegradable polymers, indicating potential applications in material science.

Organometallic Chemistry and Antifungal Research :

- "N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes" (Zhou Weiqun et al., 2005) explores the synthesis and characterization of complexes involving compounds similar to N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide, showing its potential in organometallic chemistry and antifungal applications.

Corrosion Inhibition in Industrial Applications :

- "Synthesis, characterization and corrosion inhibition studies of N-phenyl-benzamides" (Ankush Mishra et al., 2018) demonstrates the application of benzamide derivatives in corrosion inhibition, which might suggest similar uses for N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide.

将来の方向性

“N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide” is a crucial building block of many drug candidates . A continuous flow microreactor system was developed to synthesize it and determine intrinsic reaction kinetics parameters . This could potentially streamline the production process and improve the efficiency of drug synthesis .

特性

IUPAC Name |

N-(4-methoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-16-6-4-15(5-7-16)19-18(21)14-2-8-17(9-3-14)26(22,23)20-10-12-25-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDQKGLIFBEDJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![octahydro-1H-cyclopenta[b]pyridine hydrochloride](/img/structure/B2654111.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2654117.png)

methanone](/img/structure/B2654120.png)

![N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2654124.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654131.png)